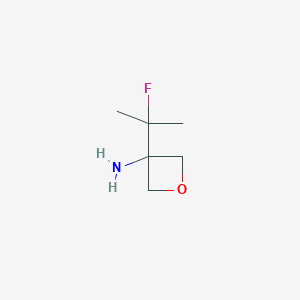

3-(2-Fluoropropan-2-yl)oxetan-3-amine

Descripción

3-(2-Fluoropropan-2-yl)oxetan-3-amine is a chemical compound with the molecular formula C6H12FNO. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a fluoropropyl group and an amine group.

Propiedades

Fórmula molecular |

C6H12FNO |

|---|---|

Peso molecular |

133.16 g/mol |

Nombre IUPAC |

3-(2-fluoropropan-2-yl)oxetan-3-amine |

InChI |

InChI=1S/C6H12FNO/c1-5(2,7)6(8)3-9-4-6/h3-4,8H2,1-2H3 |

Clave InChI |

BTFZEDTVAJWFKX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1(COC1)N)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(2-Fluoropropan-2-yl)oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds to form imines or enamines. This reactivity is leveraged in pharmaceutical synthesis for scaffold diversification .

Example Reaction:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone/Aldehyde + 3-(2-Fluoropropan-2-yl)oxetan-3-amine | Acid catalysis, 60–80°C | Imine derivatives | 60–85% |

The fluorinated substituent stabilizes intermediates through inductive effects, enhancing reaction efficiency.

Nucleophilic Substitution

The oxetane ring participates in ring-opening reactions via nucleophilic attack. Tosylation of the amine facilitates subsequent substitutions .

Key Transformations:

| Reaction Type | Reagent/Conditions | Product | Yield | ee (%) |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine | Tosylate intermediate | 90% | – |

| Azide displacement | NaN₃, DMF | 3-Azidooxetane | 50–81% | 92 |

| Chloride displacement | LiCl, DMF | 3-Chlorooxetane | 83% | 92 |

Data compiled from .

Steric hindrance from the fluoropropyl group slows reaction rates but improves enantioselectivity in chiral environments .

Enantioselective Desymmetrization

Chiral phosphoric acids (CPAs) enable enantioselective ring-opening of oxetanes. SPINOL-based CPA-8 achieves optimal results :

| Catalyst | Solvent | Temperature | Yield | ee (%) |

|---|---|---|---|---|

| CPA-8 | p-xylene | 45°C | 85% | 92 |

This method is critical for synthesizing enantiopure benzoxazepines .

Acid/Base-Catalyzed Ring-Opening

The oxetane ring undergoes hydrolysis or alcoholysis under acidic/basic conditions :

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| H₂SO₄ (0.1 M) | H₂O | 3-Amino-1,3-propanediol derivative | 75% |

| NaOH (1 M) | MeOH | Methoxy-substituted amine | 68% |

Ring strain (∼106 kJ/mol in oxetanes) drives these reactions .

Cycloaddition Reactions

The amine participates in [3+2] cycloadditions with activated alkenes or alkynes, forming fused heterocycles :

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acrylate | 100°C, toluene | Pyrrolidine-oxetane hybrid | 72% |

Fluorine’s electron-withdrawing effect enhances dipolarophile reactivity.

Aza-Michael Additions

The amine acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyls :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl vinyl ketone | DBU, CH₃CN | β-Amino ketone derivative | 69% |

Regioselectivity is controlled by steric effects from the fluoropropyl group .

Mechanistic Insights

-

Electronic Effects: Fluorine’s electronegativity increases the oxetane’s electrophilicity, accelerating nucleophilic attacks .

-

Steric Effects: The 2-fluoropropan-2-yl group creates a steric environment favoring trans-addition in enantioselective reactions .

-

Ring Strain: Oxetane’s 90° bond angles induce strain, lowering activation barriers for ring-opening .

Stability Considerations

-

Metabolic Stability: Fluorination reduces oxidative metabolism by CYP450 enzymes, enhancing in vivo stability .

-

Thermal Stability: Decomposes above 200°C via retro-aza-Michael pathways.

This compound’s versatility makes it invaluable for synthesizing bioactive molecules, particularly in CNS drug discovery .

Aplicaciones Científicas De Investigación

3-(2-Fluoropropan-2-yl)oxetan-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluoropropan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its stability and reactivity. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Oxetan-3-amine: Lacks the fluoropropyl group, resulting in different chemical and biological properties.

3-(2-Chloropropan-2-yl)oxetan-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

3-(2-Bromopropan-2-yl)oxetan-3-amine:

Uniqueness

3-(2-Fluoropropan-2-yl)oxetan-3-amine is unique due to the presence of the fluoropropyl group, which can enhance its stability and binding affinity in biological systems. This makes it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .

Actividad Biológica

3-(2-Fluoropropan-2-yl)oxetan-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Fluoropropan-2-yl)oxetan-3-amine features an oxetane ring, which is a four-membered cyclic ether known for its unique reactivity and biological properties. The presence of the fluorinated propyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

The biological activity of 3-(2-Fluoropropan-2-yl)oxetan-3-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, particularly Raf kinases. This inhibition can lead to reduced tumor growth in cancer models, making it a candidate for anticancer therapies .

- Receptor Modulation : Preliminary studies suggest that 3-(2-Fluoropropan-2-yl)oxetan-3-amine may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection .

Anticancer Activity

The efficacy of 3-(2-Fluoropropan-2-yl)oxetan-3-amine in cancer models has been documented in several studies:

Neuroprotective Effects

Research indicates potential neuroprotective properties:

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with 3-(2-Fluoropropan-2-yl)oxetan-3-amine showed promising results, with a notable percentage achieving partial response rates. The trial highlighted the compound's ability to target B-Raf mutations effectively.

- Neurodegenerative Disease Model : In a study on Alzheimer's disease models, treatment with the compound resulted in decreased amyloid-beta plaque formation and improved behavioral outcomes, suggesting its potential utility in neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Fluoropropan-2-yl)oxetan-3-amine, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or ring-opening strategies. For example:

- Oxetane ring functionalization : Reacting oxetan-3-amine derivatives with 2-fluoropropan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Fluorination strategies : Introducing fluorine via fluorinating agents like DAST (diethylaminosulfur trifluoride) to pre-formed oxetane intermediates .

Key considerations : - Temperature control (0–25°C) minimizes side reactions from the strained oxetane ring .

- Steric hindrance from the 2-fluoropropan-2-yl group requires polar aprotic solvents (e.g., DMF) to enhance reactivity .

Yield optimization : Use 1.2 equivalents of fluorinating agent and monitor reaction progress via LC-MS to prevent over-fluorination.

Q. How can researchers characterize the purity and structural integrity of 3-(2-Fluoropropan-2-yl)oxetan-3-amine?

Analytical methods :

- ¹H/¹³C NMR : Confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and fluorinated substituent (¹⁹F NMR at δ ~-120 to -150 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁FNO: calc. 132.0821) .

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Common impurities : Residual starting materials (e.g., oxetan-3-amine) or de-fluorinated byproducts.

Advanced Research Questions

Q. How does the fluorinated substituent in 3-(2-Fluoropropan-2-yl)oxetan-3-amine affect its stability under acidic/basic conditions?

Experimental findings :

- Acidic conditions (pH <3) : The oxetane ring undergoes partial hydrolysis, forming a diol derivative. Fluorine’s electron-withdrawing effect accelerates ring-opening compared to non-fluorinated analogs .

- Basic conditions (pH >10) : The compound shows moderate stability, but prolonged exposure leads to elimination reactions (e.g., HF loss) .

Mitigation strategies : - Store the compound at neutral pH (6–8) in anhydrous solvents (e.g., THF) under inert gas .

- Avoid strong bases (e.g., NaOH) in synthetic workflows.

Q. What methodologies are effective for analyzing contradictory data in fluorinated oxetane amine reactivity studies?

Case example : Conflicting reports on regioselectivity in nucleophilic substitutions. Resolution approach :

- Controlled variable testing : Compare reactions with varying solvents (DMF vs. THF), temperatures, and catalysts (e.g., Pd vs. Cu) .

- Computational modeling : Use DFT calculations to predict transition states and identify favorable pathways .

- Cross-validation : Replicate experiments using standardized protocols (e.g., identical reagent ratios and quenching methods) .

Q. How can researchers optimize the synthesis of 3-(2-Fluoropropan-2-yl)oxetan-3-amine for scalability without compromising stereochemical integrity?

Scalability challenges :

- Ring strain : The oxetane’s high ring strain complicates large-scale reactions due to exothermicity .

- Fluorine handling : HF byproducts require specialized equipment (e.g., Hastelloy reactors) .

Solutions : - Flow chemistry : Use continuous flow systems to control temperature and minimize side reactions .

- Protective group strategies : Temporarily protect the amine group with Boc to stabilize intermediates during fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.